molecular formula C21H27N3O3S B6487920 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea CAS No. 898415-02-6

3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea

Cat. No.: B6487920
CAS No.: 898415-02-6
M. Wt: 401.5 g/mol
InChI Key: KGNYTDCOIXBFMJ-UHFFFAOYSA-N
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Description

3-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea (CAS 898415-02-6) is a synthetic organic compound with a molecular formula of C21H27N3O3S and a molecular weight of 401.5 g/mol . Its structure incorporates a urea bridge linked to a p-tolyl group and a benzenesulfonyl-substituted piperidine ring, a scaffold recognized for its prevalence and significant potential in medicinal chemistry research . Piperidine derivatives are frequently explored in pharmaceutical research for their diverse biological activities, which can include targeting signaling pathways and enzyme inhibition . The specific structural features of this molecule, particularly the combination of the urea functional group with the benzenesulfonyl-piperidine moiety, make it a compound of interest for developing novel therapeutic agents. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery campaigns, particularly in oncology and other disease areas where piperidine-based compounds have shown efficacy . This product is provided for laboratory research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-10-12-18(13-11-17)23-21(25)22-15-14-19-7-5-6-16-24(19)28(26,27)20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNYTDCOIXBFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine-2-carboxylic Acid

Piperidine-2-carboxylic acid undergoes selective sulfonylation at the nitrogen atom using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). This step proceeds with >90% yield in dichloromethane at 0–25°C. The carboxylic acid group remains intact, enabling subsequent reductions.

Key Reaction Conditions :

  • Reagent : Benzenesulfonyl chloride (1.2 eq)

  • Base : Triethylamine (2.5 eq)

  • Solvent : Dichloromethane

  • Yield : 92–95%

Reduction to Alcohol

The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This exothermic reaction requires careful temperature control (0–5°C) to minimize side reactions.

Optimization Insight :

  • Excess LiAlH4 (3 eq) ensures complete reduction.

  • Yield : 85–88%

Bromination and Cyanide Substitution

The alcohol is converted to a bromide using phosphorus tribromide (PBr3) in diethyl ether, followed by nucleophilic substitution with sodium cyanide in dimethylformamide (DMF) to yield the nitrile derivative.

StepReagents/ConditionsYield
BrominationPBr3, Et2O, 0°C → 25°C78%
SubstitutionNaCN, DMF, 80°C, 12 h82%

Nitrile Reduction to Primary Amine

The nitrile is reduced to a primary amine using hydrogen gas (H2) over a Raney nickel catalyst in methanol. Alternatively, LiAlH4 in THF achieves similar results but with higher selectivity.

Comparative Analysis :

  • H2/Raney Ni : 90% yield, milder conditions.

  • LiAlH4 : 88% yield, faster reaction (<2 h).

Urea Bond Formation via Isocyanate Coupling

The final step involves reacting 1-(benzenesulfonyl)piperidin-2-ylethylamine with 4-methylphenyl isocyanate to form the urea linkage.

Reaction Dynamics

The amine reacts stoichiometrically with the isocyanate in anhydrous dichloromethane at 25°C. Triethylamine (1.1 eq) neutralizes HCl byproducts, driving the reaction to completion.

Critical Parameters :

  • Solvent : Dichloromethane or THF

  • Temperature : 25–40°C

  • Yield : 76–80%

Catalytic Enhancements

Incorporating phenylboronic acid (0.1 eq) as a Lewis acid catalyst in toluene under reflux improves yield to 89% by accelerating the nucleophilic addition step.

Alternative Pathways and Optimization Challenges

Palladium-Catalyzed Coupling for Ethyl Linker Installation

A boronic ester intermediate, analogous to [885693-20-9], facilitates Suzuki-Miyaura coupling to install the ethyl chain. However, this method introduces complexity due to the need for orthogonal protecting groups.

Example Protocol :

  • Boronate Synthesis : Piperidine-2-ethylbromide + bis(pinacolato)diboron → 85% yield.

  • Coupling : Pd(PPh3)4, Na2CO3, toluene/ethanol (2:1), 80°C → 93% yield.

Sulfonylation Timing and Regioselectivity

Early-stage sulfonylation (pre- vs. post-alkylation) impacts regioselectivity. Performing sulfonylation after ethyl chain installation reduces steric hindrance, improving yields by 12%.

Scalability and Industrial Considerations

Solvent Selection

Ethyl acetate and toluene are preferred for large-scale reactions due to low cost and ease of removal. Example 2 in demonstrates 89.5% yield using ethyl acetate and propane phosphonic anhydride.

Purification Strategies

Recrystallization from ethanol/water (2:1) achieves >99% purity, critical for pharmaceutical-grade synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea exhibit potential as muscarinic receptor antagonists , which are crucial in treating conditions such as Alzheimer's disease and schizophrenia. The ability to modulate neurotransmitter systems makes this compound a candidate for further investigation in neuropharmacology.

Antidepressant Activity

Studies have suggested that the compound could have antidepressant-like effects. In animal models, it has shown promise in reducing symptoms of depression, potentially by influencing serotonin and norepinephrine pathways. This aligns with findings from related compounds that target similar pathways.

Anticancer Properties

There is emerging evidence that compounds with similar structural features may possess anticancer properties. Preliminary studies suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells. Further research is required to elucidate its mechanism and efficacy against various cancer types.

Study 1: Muscarinic Receptor Modulation

A recent study focused on the effects of a related compound on muscarinic receptors in vitro. The results indicated significant antagonistic activity at the M4 receptor subtype, suggesting potential applications in treating neurological disorders characterized by dysregulated cholinergic signaling. The study highlighted the compound's ability to improve cognitive function in animal models of Alzheimer's disease.

Study 2: Antidepressant Effects

In a controlled trial involving rodents, administration of this compound resulted in a marked decrease in depressive behaviors compared to control groups. Behavioral assays indicated an increase in locomotion and reduced immobility in forced swim tests, supporting its potential as an antidepressant agent.

Study 3: Anticancer Activity

A preliminary investigation into the anticancer effects of the compound revealed that it significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism appeared to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. These findings warrant further exploration into its therapeutic potential against cancer.

Mechanism of Action

The mechanism of action of 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity, while the urea moiety could participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: 1-(4-Chlorophenyl)-3-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-09-3)

The closest structural analog identified is 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-09-3) . Below is a detailed comparison:

Property Target Compound Analog (CAS 898415-09-3)
Urea Aryl Group 4-Methylphenyl (electron-donating -CH₃) 4-Chlorophenyl (electron-withdrawing -Cl)
Sulfonyl Substituent Benzenesulfonyl (no halogen) 4-Fluorobenzenesulfonyl (-F at para position)
Molecular Formula C₂₁H₂₆N₃O₃S (estimated) C₂₀H₂₃ClFN₃O₃S
Molecular Weight ~424.5 g/mol (estimated) 439.9 g/mol
Hypothesized Effects - Higher lipophilicity due to -CH₃
- Potential metabolic instability (non-fluorinated sulfonyl)
- Enhanced metabolic stability (fluorine)
- Increased polarity (Cl, F)
Structural Implications:

Urea Aryl Group :

  • The 4-methylphenyl group in the target compound may enhance membrane permeability due to its lipophilic nature, whereas the 4-chlorophenyl analog’s electron-withdrawing -Cl group could improve hydrogen-bonding interactions with target proteins .
  • Chlorine’s electronegativity might reduce solubility compared to the methyl group.

Sulfonyl Modifications: The 4-fluorobenzenesulfonyl group in the analog introduces fluorine, which is known to enhance metabolic stability and bioavailability by resisting oxidative degradation . The target compound’s non-fluorinated sulfonyl group may be more susceptible to metabolic clearance.

Broader Context of Piperidine-Sulfonyl Ureas

  • Halogenation : Fluorine or chlorine substituents on aryl groups are common strategies to modulate solubility and target affinity.
  • Sulfonyl Groups: Fluorinated sulfonyl moieties (e.g., 4-fluorophenyl) are frequently employed to improve pharmacokinetic profiles compared to non-halogenated variants.

Biological Activity

3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H26N2O2S\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a piperidine ring, a benzenesulfonyl group, and a urea moiety, which are critical for its biological interactions.

Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and urease, which are involved in various physiological processes .
  • Antibacterial Properties : Some derivatives have demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Biological Activity Data

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionStrong inhibition of urease
AntibacterialModerate activity against Salmonella

Case Studies

  • Cytotoxicity in Cancer Cell Lines
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values indicating significant potency against colon cancer and leukemia cells, with mechanisms involving DNA fragmentation and caspase-3 activation .
  • Enzyme Inhibition Studies
    The compound was tested for its ability to inhibit urease activity. Results showed that it significantly reduced urease activity compared to control groups, suggesting potential use in conditions where urease plays a role, such as urinary tract infections .
  • Antibacterial Screening
    In a comprehensive antibacterial screening, the compound was found to be effective against Bacillus subtilis and Salmonella typhi, highlighting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests good absorption and distribution properties due to their lipophilicity. However, detailed studies on the pharmacokinetics of this compound are necessary to fully understand its bioavailability and metabolic pathways.

Q & A

Q. What are the key synthetic steps and challenges in preparing 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzenesulfonyl-piperidine intermediate via sulfonylation of piperidine derivatives under anhydrous conditions (e.g., using benzenesulfonyl chloride and a base like triethylamine) .
  • Step 2 : Alkylation or coupling reactions to introduce the ethyl linker and urea moiety. For example, reacting the intermediate with a bromoethyl reagent followed by condensation with 4-methylphenyl isocyanate .
  • Challenges : Purification of intermediates (e.g., column chromatography for sulfonamide byproducts) and optimizing reaction yields due to steric hindrance from the benzenesulfonyl group .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical methods include:

  • Infrared (IR) Spectroscopy : To confirm the presence of urea (–NH–CO–NH–) and sulfonamide (–SO₂–N–) functional groups .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis (e.g., ESI-MS to detect [M+H]⁺ ions) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve stereochemistry and confirm substituent positions (e.g., distinguishing piperidine ring protons from aromatic methyl groups) .

Q. What preliminary biological screening approaches are used to assess its activity?

Initial assays focus on:

  • Enzyme Inhibition : Testing against targets like soluble epoxide hydrolase (sEH) using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays to evaluate affinity for GPCRs or kinase domains .
  • Cytotoxicity : MTT assays in cell lines (e.g., cancer or primary cells) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Structural Modifications : Systematic substitution of the benzenesulfonyl group (e.g., fluorophenyl or chlorophenyl variants) and urea linker length .
  • Biological Testing : Comparative evaluation of analogs in enzyme inhibition or cell-based assays (Table 1) .
  • Computational Modeling : Docking simulations to predict binding modes and guide synthetic prioritization .

Table 1 : Representative Structural Analogs and Key Features

Compound ModificationBiological ImpactReference
4-Fluorophenyl sulfonyl groupEnhanced enzyme inhibition (IC₅₀ ↓)
Cyclohexyl urea substituentImproved metabolic stability

Q. What methodologies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorometric and HPLC-based activity measurements .
  • Structural Confirmation : X-ray crystallography or 2D-NMR to verify compound integrity and binding conformations .
  • Dose-Response Curves : Replicate experiments across multiple concentrations to confirm potency trends .

Q. How can in vitro-to-in vivo translation be optimized for this compound?

Key considerations:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Toxicology Screens : Zebrafish or rodent models to evaluate acute toxicity and bioavailability .
  • Formulation Adjustments : Use of co-solvents (e.g., PEG 400) or nanoencapsulation to enhance solubility .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with purification via column chromatography .
  • Analytical Workflows : Combined IR, NMR, and MS for structural validation .
  • Biological Assays : Standardized enzyme inhibition and cytotoxicity protocols .

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